N-Terminal Truncation Preserved Binding Affinity While Converting INSL3 Agonism to Antagonism
Truncation of the N-terminal 9 residues of the INSL3 A-chain (yielding A(9-26)INSL3) completely eliminates agonist activity at RXFP2 while retaining high-affinity receptor binding. A(9-26)INSL3 binds RXFP2 with a pKi of 9.1, compared to native INSL3 which binds with a pKi of 9.3–9.7 and acts as a full agonist with a pKd of 10.4 [1][2]. In stark contrast, analogous A-chain truncation of H2 relaxin resulted in complete loss of both RXFP1 and RXFP2 binding affinity, demonstrating that the peptide-specific nature of this truncation strategy is unique to INSL3 [3].
| Evidence Dimension | Binding affinity (pKi) and functional activity at RXFP2 |
|---|---|
| Target Compound Data | A(9-26)INSL3: pKi = 9.1 (antagonist, no cAMP stimulation) |
| Comparator Or Baseline | Native INSL3: pKi = 9.3–9.7, pKd = 10.4 (full agonist); A-chain-truncated H2 relaxin: pKi = no measurable binding to RXFP2 |
| Quantified Difference | ΔpKi (INSL3 vs A(9-26)INSL3) = 0.2–0.6 units; functional switch from full agonism to pure antagonism. H2 relaxin A-chain truncation: complete loss of binding |
| Conditions | Competition binding assays using Eu³⁺-labelled INSL3 tracer in HEK-293T cells stably expressing human RXFP2; cAMP accumulation assays in the same cell line. |
Why This Matters
This demonstrates that A(9-26)INSL3 is the only commercially available peptide that combines near-native INSL3-level binding affinity with pure RXFP2 antagonism, a profile not achievable with truncated relaxin peptides.
- [1] A(9-26)INSL3 Ligand Page, Guide to Immunology and Pharmacology (GtoPdb), Ligand ID 8329. pKi = 9.1. View Source
- [2] INSL3 Ligand Page, Guide to Immunology and Pharmacology (GtoPdb), Ligand ID 1995. pKd = 10.4, pKi = 9.3–9.7. View Source
- [3] Hossain MA, Rosengren KJ, Haugaard-Jönsson LM, Zhang S, Layfield S, Ferraro T, Daly NL, Tregear GW, Wade JD, Bathgate RA. (2008) The A-chain of human relaxin family peptides has distinct roles in the binding and activation of the different relaxin family peptide receptors. J Biol Chem, 283 (25): 17287-97. PMID: 18434306. View Source
